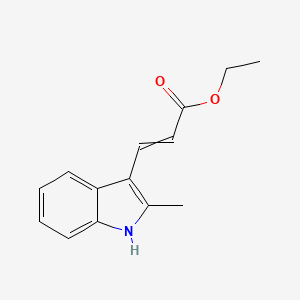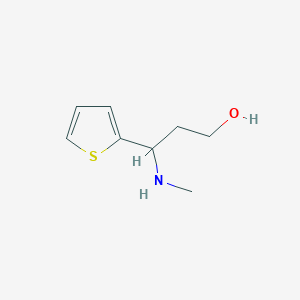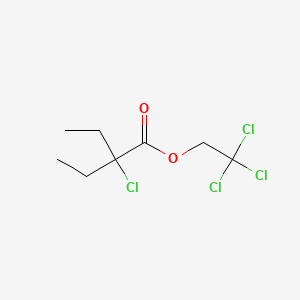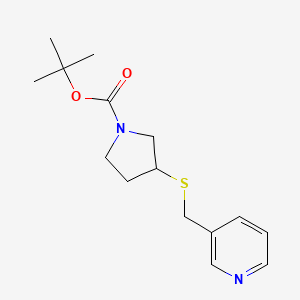![molecular formula C20H31N3O B13950741 2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one is a complex organic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core followed by the introduction of the amino and benzyl groups. The reaction conditions often include the use of strong bases and solvents such as toluene or dichloromethane. The final product is usually purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques. The use of catalysts and high-throughput screening methods can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, dichloromethane, ethanol.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines .
Applications De Recherche Scientifique
2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a selective inhibitor of enzymes such as TYK2/JAK1, which are involved in inflammatory diseases.
Pharmacology: The compound is explored for its anti-inflammatory and anti-cancer properties, particularly in the inhibition of necroptosis pathways.
Biology: It is used in studies related to cell signaling and apoptosis.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one involves the inhibition of specific enzymes and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Benzyl-2,8-diazaspiro[4.5]decan-1-one: Shares a similar spirocyclic structure but lacks the amino and methylbutanone groups.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains oxygen atoms in the spirocyclic core, offering different chemical properties.
1-(4-Morpholinylcarbonyl)-6-azaspiro[2.5]octane: Features a smaller spirocyclic ring and different functional groups.
Uniqueness
The uniqueness of 2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted drug design and other advanced research applications .
Propriétés
Formule moléculaire |
C20H31N3O |
|---|---|
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
2-amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C20H31N3O/c1-16(2)18(21)19(24)23-13-10-20(15-23)8-11-22(12-9-20)14-17-6-4-3-5-7-17/h3-7,16,18H,8-15,21H2,1-2H3 |
Clé InChI |
LRUQBKTUXDPGBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)
![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)











